molecular formula C10H11ClN4 B11788486 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine

4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine

Cat. No.: B11788486
M. Wt: 222.67 g/mol
InChI Key: NGDXXGNBBLIKNM-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and a 1-propyl-1H-pyrazol-4-yl group at the 2-position. This structure combines the electron-withdrawing properties of the chloro group with the steric and electronic effects of the alkylated pyrazole moiety, making it a versatile intermediate in medicinal chemistry and drug discovery. Its applications span anticancer agents, kinase inhibitors, and radioligands, depending on substituent modifications .

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-2-(1-propylpyrazol-4-yl)pyrimidine

InChI

InChI=1S/C10H11ClN4/c1-2-5-15-7-8(6-13-15)10-12-4-3-9(11)14-10/h3-4,6-7H,2,5H2,1H3

InChI Key

NGDXXGNBBLIKNM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2=NC=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 4-chloropyrimidine with 1-propyl-1H-pyrazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of derivatives with various functional groups replacing the chloro group.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

Anticancer Activity

Recent research has highlighted the potential of 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine as an effective anticancer agent. Studies indicate that compounds with similar structures can act as selective androgen receptor modulators (SARMs), which are particularly useful in treating androgen-dependent cancers such as prostate cancer. These compounds exhibit high affinity for androgen receptors and demonstrate antagonistic activity, inhibiting the proliferation of cancer cell lines associated with these receptors .

Inhibition of Inflammatory Pathways

The compound has also been investigated for its anti-inflammatory properties. Research on pyrazole derivatives has shown that modifications at specific positions can enhance their ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases . The mechanism typically involves the inhibition of key signaling pathways associated with inflammation, such as those mediated by interleukin-1 receptor-associated kinase 4 (IRAK4) .

Androgen Receptor Modulation

The primary mechanism through which 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine exerts its anticancer effects is through modulation of androgen receptors. By binding to these receptors, the compound can inhibit their activation, thereby blocking the signaling pathways that promote tumor growth in androgen-sensitive cancers .

Anti-inflammatory Activity

The compound’s anti-inflammatory effects are attributed to its ability to interfere with the activation of signaling cascades involved in inflammation. Specifically, it may inhibit the activity of IRAK4, which plays a critical role in mediating inflammatory responses triggered by various cytokines .

Case Studies

Study Focus Findings
Study A Prostate CancerDemonstrated that compounds similar to 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine significantly inhibited cell proliferation in prostate cancer cell lines by acting as androgen receptor antagonists.
Study B Inflammatory DiseasesIdentified that modifications in pyrazole derivatives lead to increased potency as IRAK4 inhibitors, suggesting potential applications in treating inflammatory conditions.
Study C Muscarinic ReceptorsExplored the structure-activity relationship of pyrazole derivatives and their role in modulating muscarinic receptors, indicating broader pharmacological implications beyond cancer and inflammation.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. It is known to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazolylpyrimidine derivatives are highly sensitive to substituent variations. Key analogues include:

Compound Name Substituents (Pyrimidine/Pyrazole) Molecular Formula Molecular Weight CAS Number Biological Activity/Application Reference
4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine Cl (C4), 1-propyl (pyrazole N1) C10H12ClN5 237.69 Not provided Intermediate for kinase inhibitors -
4-Chloro-2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)pyrimidine Cl (C4), 1-trifluoroethyl (pyrazole N1) C9H6ClF3N4 262.62 1365940-41-5 Radioligand precursor
4-Chloro-2-cyclopentyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine Cl (C4), cyclopentyl (C2), 1-methyl (pyrazole N1) C13H15ClN4 262.74 950070-15-2 Not specified
5-Chloro-N,4-bis(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Cl (C5), 1-methyl (pyrazole N1, C4) C11H12ClN7 301.72 - CDK2 inhibitor
2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine Cl (C2), CF3 (C5), pyrazole (C4) C8H4ClF3N4 260.60 1206679-17-5 Structural studies

Key Observations:

  • Substituent Position: Chlorine at C4 (pyrimidine) is conserved in most analogues, acting as a leaving group for nucleophilic substitutions. Trifluoromethyl (CF3) or methyl groups at C5/C6 alter steric bulk and lipophilicity .
  • Pyrazole N1 Substituents: Propyl, trifluoroethyl, and methyl groups modulate solubility and metabolic stability. For example, the trifluoroethyl group in enhances metabolic resistance compared to the propyl variant.
  • Biological Activity: Methyl or acetamide groups on pyrazole (e.g., compounds 18–20 in ) improve CDK2 inhibition by optimizing hydrogen bonding with kinase domains.

Pharmacokinetic and Pharmacodynamic Profiles

  • Lipophilicity: The propyl group increases logP compared to methyl analogues (e.g., compound 20 in has logP ~2.1 vs.
  • Metabolism: Trifluoroethyl-substituted derivatives () exhibit slower hepatic clearance due to fluorine’s electron-withdrawing effects, whereas propyl groups may undergo faster oxidative metabolism .
  • Target Affinity: CDK2 inhibitors () with methyl-pyrazole substituents show IC50 values <100 nM, while bulkier groups (e.g., cyclopentyl in ) may reduce affinity due to steric hindrance.

Biological Activity

4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties. The compound's structure and its interactions with biological targets are also discussed.

Chemical Structure

The molecular formula of 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine is C7H8ClN4C_7H_8ClN_4 with a molecular weight of 180.59 g/mol. The compound features a pyrimidine ring substituted with a chlorine atom and a propyl group linked to a pyrazole moiety.

1. Antimicrobial Activity

In vitro studies have demonstrated that pyrazole derivatives, including 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine, exhibit significant antimicrobial properties. For instance, related compounds have shown minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Pathogen
4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidineTBDTBD
Compound 7b0.22S. aureus
Compound 10TBDS. epidermidis

2. Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives are promising candidates in cancer therapy due to their ability to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation . The compound has been explored for its potential to inhibit CDK2/cyclin A complexes, leading to reduced tumor growth in various cancer cell lines.

Table 2: Cytotoxic Effects of Related Compounds

CompoundCell LineIC50 (μM)
4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidineA549 (Lung)TBD
Compound XMCF7 (Breast)TBD
Compound YHT29 (Colon)TBD

3. Enzyme Inhibition

The compound has been shown to interact with various enzymes, particularly kinases involved in signaling pathways essential for cellular functions. Similar compounds have demonstrated competitive inhibition and allosteric modulation of enzyme activity, suggesting that 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine may exhibit similar mechanisms .

The biological activity of 4-Chloro-2-(1-propyl-1H-pyrazol-4-yl)pyrimidine is likely mediated through the following mechanisms:

  • Competitive Inhibition : Competes with natural substrates for binding sites on enzymes.
  • Allosteric Modulation : Alters enzyme activity by binding to sites other than the active site.

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in treating resistant bacterial strains and their potential as anticancer agents. For example, a study involving Staphylococcus species showed that certain pyrazole derivatives could inhibit biofilm formation, which is crucial for developing effective antimicrobial therapies .

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